![molecular formula C28H40O B14806572 (10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14806572.png)
(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergosta-4,6,8(14),22-tetraen-3-one is a naturally occurring ergostanoid, which is a type of steroid. This compound has been isolated from various fungi, including Ganoderma atrum and Cordyceps sinensis . It is known for its potential therapeutic effects, including hypolipidaemic, anti-atherosclerotic, anticoagulant, antihypertensive, antimicrobial, anticancer, hepatoprotective, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ergosta-4,6,8(14),22-tetraen-3-one can be isolated from natural sources using high-speed counter-current chromatography (HSCCC). A two-phase solvent system composed of n-hexane, ethanol, and water (6:5:1, v/v/v) is typically used for the separation . The separation conditions are optimized to yield high purity of the compound. In a typical run, 100 mg of samples can be separated to yield 14 mg of ergosta-4,6,8(14),22-tetraen-3-one with 99.1% purity .
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of ergosta-4,6,8(14),22-tetraen-3-one. Most of the available data pertains to laboratory-scale isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions
Ergosta-4,6,8(14),22-tetraen-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize ergosta-4,6,8(14),22-tetraen-3-one.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Ergosta-4,6,8(14),22-tetraen-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ergosta-4,6,8(14),22-tetraen-3-one involves its interaction with various molecular targets and pathways. It has been reported to inhibit the cell cycle and induce apoptosis in certain cell lines . The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to the modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Ergosta-4,6,8(14),22-tetraen-3-one is unique among ergostanoids due to its specific structure and bioactivity. Similar compounds include:
Ergosta-4,6,8(14),22-tetraen-3-ol: A hydroxylated derivative with similar bioactivity.
Ergosta-4,6,8(14),22-tetraen-3-acetate: An acetylated derivative with distinct chemical properties.
Ergosta-4,6,8(14),22-tetraen-3-methoxy: A methoxylated derivative with unique bioactivity.
These compounds share structural similarities but differ in their functional groups, leading to variations in their bioactivity and applications .
Properties
Molecular Formula |
C28H40O |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/t19?,20?,24?,26?,27-,28+/m0/s1 |
InChI Key |
OIMXTYUHMBQQJM-URFBNYMWSA-N |
Isomeric SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CC[C@@]4(C3CC[C@]12C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



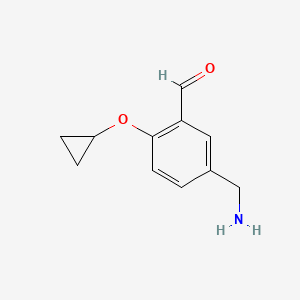
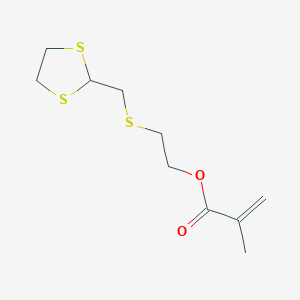
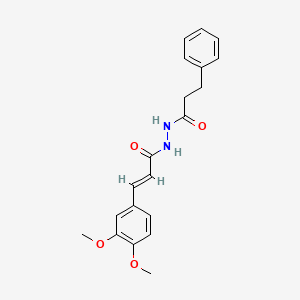
![3-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14806512.png)
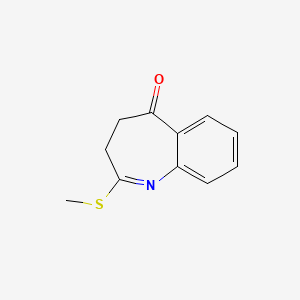
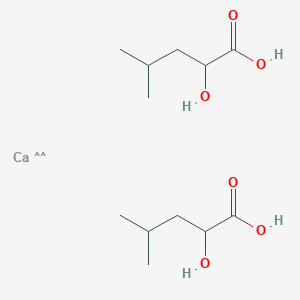
![1,2-Propanediol, 3-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]methoxy]-, 1,2-dinitrate (9CI)](/img/structure/B14806520.png)
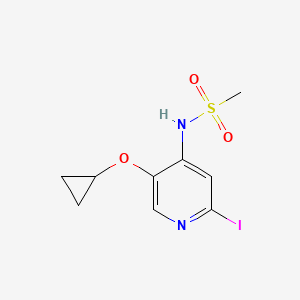
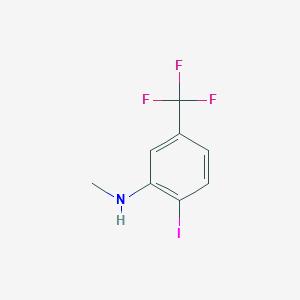
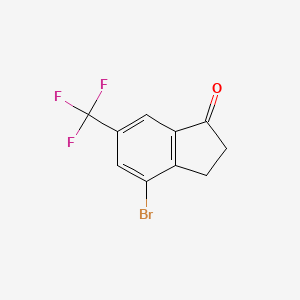
![3-({Cyano-2-[4-(trifluoromethoxy)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile](/img/structure/B14806542.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B14806551.png)
